3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. The presence of chlorophenyl and phenyloxan groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazole ring. One common approach is the cyclodehydration of amino acids or their derivatives. The reaction conditions often require the use of strong dehydrating agents and high temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl group allows for electrophilic aromatic substitution reactions.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed.
Major Products Formed:
Oxidation: Formation of chlorophenyl derivatives.
Reduction: Reduction products of the oxazole ring.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound's affinity for certain biological targets, leading to its biological effects.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propionic acid: A related compound with a similar chlorophenyl group.
4-(2-Chlorophenyl)butyric acid: Another compound with a chlorophenyl group in its structure.
Uniqueness: 3-(2-Chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-16-20(21(26-29-16)18-9-5-6-10-19(18)24)22(27)25-15-23(11-13-28-14-12-23)17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZQXUFQKQORPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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